5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
5-Benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a fluorinated pyrimidoindole derivative characterized by a fused bicyclic core structure. This compound features two benzyl substituents at positions 3 and 5, both functionalized with fluorine atoms (8-fluoro and 4-fluorobenzyl groups). Its synthesis involves multi-step reactions, typically starting from indole precursors and incorporating fluorinated benzyl moieties via nucleophilic substitution or coupling reactions . X-ray crystallography confirms its monoclinic P21/n space group, with unit cell parameters $a = 16.366(3)$ Å, $b = 6.0295(14)$ Å, $c = 21.358(4)$ Å, and $\beta = 105.21(2)^\circ$ . Hirshfeld surface analysis reveals dominant H···F and C···H intermolecular interactions, stabilizing its crystalline lattice .
Biologically, this compound exhibits nanomolar inhibitory activity against hepatitis B virus (HBV) in vitro, attributed to its ability to bind HBV polymerase active sites, as shown by molecular docking studies .
Properties
IUPAC Name |
5-benzyl-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c25-18-8-6-17(7-9-18)13-28-15-27-22-20-12-19(26)10-11-21(20)29(23(22)24(28)30)14-16-4-2-1-3-5-16/h1-12,15H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDMNSKQQXTIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-fluorobenzylamine and 4-fluorobenzyl alcohol . These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. The fluorine atoms and benzyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs
A closely related analog, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3 in ), replaces the 4-fluorobenzyl group at position 3 with a 2-methoxybenzyl substituent. Despite similar core structures, this substitution reduces HBV inhibitory potency by ~40% compared to the target compound, highlighting the critical role of fluorine in enhancing binding affinity and metabolic stability .
Table 1: Substituent Effects on Bioactivity
| Compound | Substituent (Position 3) | HBV IC₅₀ (nM) |
|---|---|---|
| Target Compound | 4-Fluorobenzyl | 12.3 |
| Compound 3 () | 2-Methoxybenzyl | 20.7 |
Core Structure Comparisons: Pyrimidoindoles vs. Isoxazolopyridines
Dihydroisoxazolo[5,4-b]pyridines (e.g., 4,7-dihydroisoxazolo[5,4-b]pyridine-6(5H)-ones) share a fused bicyclic system but lack the indole moiety. The pyrimidoindole core in the target compound provides enhanced π-π stacking interactions with viral polymerases, a feature absent in isoxazolopyridines due to their electron-deficient rings .
Table 2: Core Structure Impact on Activity
| Compound Class | Key Structural Feature | Primary Bioactivity |
|---|---|---|
| Pyrimidoindoles (Target) | Fluorinated benzyl + indole | Antiviral (HBV inhibition) |
| Isoxazolopyridines () | Non-aromatic fused ring | Antimicrobial |
Comparison with Aristolactam Derivatives
Aristolactams (e.g., dibenzo[cd,f]indol-4(5H)-one derivatives) feature a tricyclic indole-based scaffold and demonstrate anticancer and anti-inflammatory activities . While both classes share indole moieties, aristolactams lack the pyrimidine ring and fluorine atoms. The target compound’s pyrimidine ring introduces additional hydrogen-bonding sites, improving target selectivity for viral enzymes over human kinases .
Fluorinated Heterocycles in Drug Design
Fluorine incorporation, as seen in 1-(4-fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile (), is a common strategy to enhance pharmacokinetics. The target compound’s dual fluorobenzyl groups increase lipophilicity (logP ~3.2) and blood-brain barrier penetration compared to non-fluorinated analogs, aligning with trends observed in other fluorinated heterocycles .
Research Findings and Implications
- Synthetic Challenges : Introducing multiple fluorinated benzyl groups requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts, as seen in dihydroisoxazolo[5,4-b]pyridine synthesis .
- Structural Insights : X-ray data confirm that fluorine atoms in the target compound reduce steric hindrance, enabling optimal binding to HBV polymerase .
- Therapeutic Potential: The compound’s nanomolar HBV inhibition surpasses many nucleoside analogs, positioning it as a promising preclinical candidate .
Biological Activity
5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 401.4 g/mol. The structure includes a pyrimidine ring fused to an indole moiety, with significant substitutions that enhance its reactivity and biological activity. The presence of fluorine atoms in the benzyl groups is particularly noteworthy as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 401.4 g/mol |
| CAS Number | 1216775-76-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate the activity of certain kinases, which are crucial for cellular signaling and regulation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific kinases such as CDK5/p25 and GSK-3α/β, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Receptor Modulation: It may also interact with Toll-like receptors (TLRs), particularly TLR4, enhancing immune responses .
Biological Activity Studies
Research has shown that this compound exhibits a range of biological activities:
- Kinase Inhibition:
- Immune Modulation:
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Kinase Activity:
A study evaluating various pyrimidoindoles found that derivatives similar to this compound exhibited significant inhibitory effects on CDK5/p25 and DYRK1A, suggesting its potential as a therapeutic agent in treating diseases associated with kinase dysregulation . -
Toll-like Receptor Activation:
Another investigation highlighted the compound's ability to selectively stimulate TLR4 in both human and mouse cells, marking it as a candidate for enhancing innate immune responses .
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this pyrimidoindole derivative?
The synthesis typically involves constructing the pyrimido[5,4-b]indole core via cyclization reactions, followed by functionalization with fluorobenzyl groups. Critical steps include:
- Core formation : Condensation of indole derivatives with pyrimidine precursors under acidic or basic conditions .
- Substituent introduction : Alkylation or nucleophilic substitution to attach fluorobenzyl groups, requiring anhydrous conditions and catalysts like K₂CO₃ or NaH .
- Purification : Use of column chromatography (silica gel) and HPLC to isolate intermediates and final products .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for resolving spatial configurations. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 16.366 Å, b = 6.029 Å, c = 21.358 Å, and β = 105.21° were reported for a structurally analogous compound . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for stability .
Q. What in vitro assays are used to evaluate its antiviral or antitumor activity?
- Antiviral : HBV DNA polymerase inhibition assays (e.g., IC₅₀ in nanomolar range) .
- Antitumor : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HepG2, HeLa) .
- Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in fluorobenzyl group incorporation?
- Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may require inert atmospheres to prevent decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Transition metals (e.g., Pd/C) or phase-transfer catalysts may accelerate alkylation .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular docking validation : Compare binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .
- Metabolic stability assays : Assess cytochrome P450 interactions to explain reduced in vivo efficacy despite strong in vitro activity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME profiling : Tools like SwissADME calculate logP (lipophilicity), H-bond donors/acceptors, and bioavailability scores .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity using Gaussian or MOE software .
Data Contradiction Analysis
Q. How to interpret variability in antiviral activity across structurally similar analogs?
- Substituent analysis : Fluorine at position 8 enhances HBV inhibition, while methoxy groups reduce potency due to steric hindrance .
- Crystallographic data : Compare hydrogen-bonding networks (e.g., carbonyl groups interacting with viral polymerase) to explain activity differences .
Q. Why do solubility issues persist despite modifications to the acetamide side chain?
- LogP optimization : Introduce polar groups (e.g., hydroxyl) or reduce aromaticity to improve aqueous solubility .
- Salt formation : Test hydrochloride or sodium salts for enhanced dissolution .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
